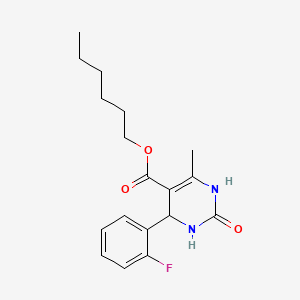

hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

CAS No.:

Cat. No.: VC14519576

Molecular Formula: C18H23FN2O3

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23FN2O3 |

|---|---|

| Molecular Weight | 334.4 g/mol |

| IUPAC Name | hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C18H23FN2O3/c1-3-4-5-8-11-24-17(22)15-12(2)20-18(23)21-16(15)13-9-6-7-10-14(13)19/h6-7,9-10,16H,3-5,8,11H2,1-2H3,(H2,20,21,23) |

| Standard InChI Key | ZMRHGYILDNXKHW-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2F)C |

Introduction

Hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate is a chemical compound belonging to the class of pyrimidine derivatives. Pyrimidines are a group of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is of interest due to its potential applications in pharmaceuticals and organic synthesis.

Synthesis Methods

The synthesis of hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves a multi-step process starting from simpler pyrimidine derivatives. The general approach includes:

-

Formation of the Pyrimidine Core: This involves condensation reactions between appropriate aldehydes and amidines or guanidines.

-

Introduction of the 2-Fluorophenyl Group: This can be achieved through nucleophilic substitution or cross-coupling reactions.

-

Esterification: The final step involves esterification of the carboxylic acid group with hexanol.

Biological Activity and Potential Applications

Pyrimidine derivatives are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The specific biological activity of hexyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate would depend on its ability to interact with biological targets, which could be influenced by the fluorine atom and the hexyl ester group.

| Potential Application | Reason |

|---|---|

| Antiviral Agents | Pyrimidines are known to inhibit viral replication. |

| Anticancer Agents | Some pyrimidines interfere with DNA synthesis, affecting cancer cell growth. |

| Antibacterial Agents | Pyrimidines can inhibit bacterial enzymes essential for growth. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume